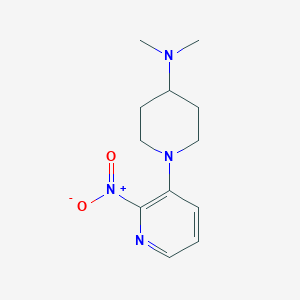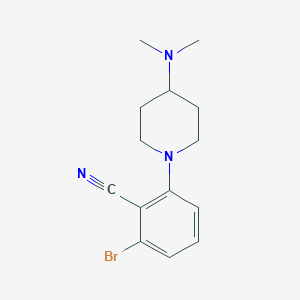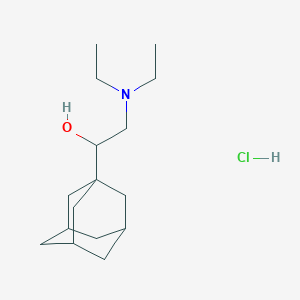
1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride
Übersicht
Beschreibung
“1-(1-Adamantyl)ethylamine hydrochloride” is also known as “Rimantadine hydrochloride”. It has the empirical formula C12H21N · HCl and a molecular weight of 215.76 .
Molecular Structure Analysis
The molecular structure of “1-(1-Adamantyl)ethylamine hydrochloride” consists of a tricyclic adamantyl group attached to an ethylamine group .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It is freely soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of β-Aminoketones : 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride is synthesized by the Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides (Makarova et al., 2002).
Antiviral and Anti-HIV Activity : Certain derivatives of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride show potent antimicrobial and anti-HIV-1 activities (El-Emam et al., 2004).
Gas-phase Stability and Solvolysis : The compound’s derivatives demonstrate varying degrees of stability and reactivity in solvolysis in nonaqueous solvents, contributing to understanding solvent effects and stabilities of adamantyl cations (Takeuchi et al., 2001).
Synthesis of Antiviral Agents : 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride derivatives have been studied for their antiviral properties, offering a class of biologically active compounds (Makarova et al., 2001).
Solvolysis-Decomposition Studies : The compound has been used in studies to understand the solvolysis-decomposition of adamantyl derivatives, aiding in the understanding of reaction pathways (Kyong et al., 2003).
Conversion to Amines and Alcohols : Research has shown the conversion of adamantyl derivatives to various amines and alcohols, highlighting the compound's versatility in chemical transformations (Chapman & Toyne, 1972).
Radiolysis Studies : 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride has been used in radiolysis studies to understand the behavior of adamantyl derivatives under irradiation (Hayashi & Kato, 1978).
Antimicrobial and Anti-inflammatory Activities : Synthesis of 1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride derivatives led to compounds with notable antimicrobial and anti-inflammatory activities (Al-Omar et al., 2010).
Mechanistic Insights in Solvolysis : The compound aids in understanding the mechanistic aspects of solvolysis, particularly how solvent composition affects reaction rates and products (Luton & Whiting, 1979).
Simple and Economical Synthesis : Research includes the development of a simple and economical process for producing adamantane derivatives, demonstrating the compound's practicality in synthesis (Phan Thi et al., 2022).
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(diethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO.ClH/c1-3-17(4-2)11-15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCPHMVJCKQUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(diethylamino)-ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





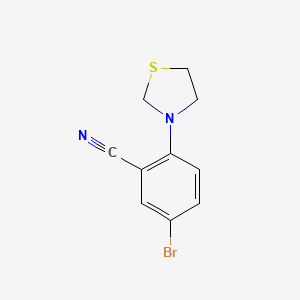
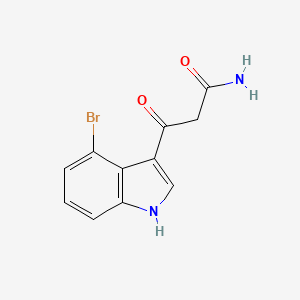


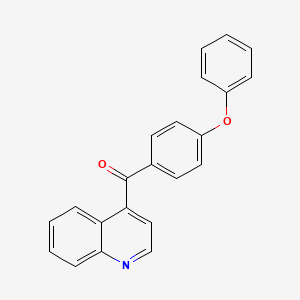
![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
